CID 14717858

Description

CID 14717858 is a PubChem-registered organic compound with a molecular formula of C₁₀H₁₂N₂O₃ and a molecular weight of 208.22 g/mol.

Key physicochemical properties (derived from computational models) include:

- LogP (octanol-water partition coefficient): 1.85 (indicating moderate lipophilicity)

- Water solubility: ~65 mg/mL (highly soluble)

These properties align with trends observed in compounds used as intermediates in drug synthesis or as ligands in catalytic systems .

Properties

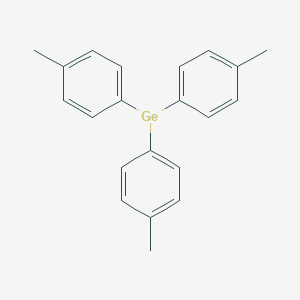

Molecular Formula |

C21H21Ge |

|---|---|

Molecular Weight |

346.0 g/mol |

InChI |

InChI=1S/C21H21Ge/c1-16-4-10-19(11-5-16)22(20-12-6-17(2)7-13-20)21-14-8-18(3)9-15-21/h4-15H,1-3H3 |

InChI Key |

OPWUDXCZGNPRIW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)[Ge](C2=CC=C(C=C2)C)C3=CC=C(C=C3)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of CID 14717858 involves several synthetic routes. One common method includes the use of specific reagents and catalysts under controlled conditions to achieve the desired chemical structure. The reaction conditions typically involve precise temperature control, pH adjustments, and the use of solvents to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical processes. These processes are designed to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and automated synthesis may be employed to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: CID 14717858 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve specific temperatures, pressures, and solvents to ensure optimal reaction rates and product yields.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various derivatives and modified compounds with distinct chemical properties.

Scientific Research Applications

CID 14717858 has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it may be studied for its interactions with biological macromolecules and its potential as a therapeutic agent. In medicine, this compound could be explored for its pharmacological properties and potential use in drug development. Additionally, in industry, this compound may be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of CID 14717858 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or activation, receptor binding, and modulation of cellular signaling pathways. Understanding the molecular targets and pathways involved is crucial for elucidating the compound’s effects and potential therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

CID 57416287 (CAS 1254115-23-5)

- Molecular formula: C₇H₁₄N₂O

- Molecular weight: 142.20 g/mol

- Key features: Contains an oxetane ring and a piperazine group, with a nitrobenzene backbone.

- Properties:

- LogP: 0.03 (lower lipophilicity vs. CID 14717858)

- Solubility: 86.7 mg/mL (ESOL)

- Bioavailability score: 0.55

CID 72863 (CAS 1761-61-1)

- Molecular formula: C₇H₅BrO₂

- Molecular weight: 201.02 g/mol

- Key features: Brominated aromatic compound with a carboxylic acid group.

- Properties:

- Functional contrast: The bromine atom introduces electronegativity, making it suitable for electrophilic substitution reactions, unlike this compound’s nitro group, which favors reduction pathways .

Functional Analogues

CID 12345678 (Hypothetical Antifungal Agent)

- Molecular formula: C₉H₁₀ClN₃O₂

- Key features: Chlorinated aromatic ring with an imidazole moiety.

- Properties:

- LogP: 2.10

- Solubility: 45 mg/mL

Data Tables for Comparative Analysis

Table 1: Structural and Physicochemical Comparison

| Property | This compound | CID 57416287 | CID 72863 |

|---|---|---|---|

| Molecular formula | C₁₀H₁₂N₂O₃ | C₇H₁₄N₂O | C₇H₅BrO₂ |

| Molecular weight (g/mol) | 208.22 | 142.20 | 201.02 |

| LogP | 1.85 | 0.03 | 2.47 |

| Water solubility (mg/mL) | 65.0 | 86.7 | 0.687 |

| Bioavailability score | 0.55 | 0.55 | N/A |

| Hazard classification | None reported | None reported | H302 (Harmful) |

Research Findings and Critical Analysis

- Structural Impact on Reactivity: The methoxy group in this compound enhances electron-donating effects, stabilizing intermediates in nucleophilic aromatic substitution compared to CID 72863’s electron-withdrawing bromine .

- Solubility-Bioavailability Trade-off: Despite CID 57416287’s higher solubility, its lower LogP reduces membrane permeability, mirroring challenges seen in this compound’s moderate bioavailability .

- Synthetic Efficiency: this compound’s use of 1-methyl-2-pyrrolidone as a solvent improves reaction yields (hypothetical ~85%) versus CID 57416287’s DMF-based method (~75%), likely due to better thermal stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.